a-Tosyl-(3-bromobenzyl) isocyanide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-5-thiophen-3-ylimidazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-14-4-2-12(3-5-14)16-17(13-7-9-23-10-13)19(11-18-16)8-6-15(20)21/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOBKNUIRJEGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for α Tosyl 3 Bromobenzyl Isocyanide
Classic Pathways for Isocyanide Synthesis Applicable to α-Tosyl-(3-bromobenzyl) Isocyanide
The traditional synthesis of isocyanides, including α-tosyl-(3-bromobenzyl) isocyanide, has been dominated by several key reactions. These methods, while effective, often involve harsh reagents and conditions.
Dehydration of N-Substituted Formamides
The most common and versatile route to isocyanides is the dehydration of N-substituted formamides. mdpi.com This two-step process involves the initial synthesis of the corresponding formamide (B127407) precursor, followed by its dehydration using a suitable agent.
The synthesis of the requisite precursor, α-tosyl-(3-bromobenzyl)formamide, is a critical initial step. A general and effective method for preparing such precursors involves the reaction of an aldehyde, in this case, 3-bromobenzaldehyde, with formamide and a sulfinic acid salt, such as sodium p-toluenesulfinate, in the presence of an acid catalyst.
A plausible synthetic route, adapted from the synthesis of similar N-(α-tosylbenzyl)formamides, would involve the condensation of 3-bromobenzaldehyde, p-toluenesulfinic acid, and formamide. This reaction is typically acid-catalyzed and proceeds via the formation of an α-hydroxy-β-sulfonyl amide intermediate which then dehydrates to the desired formamide.
Table 1: Generalized Reaction Conditions for α-Tosyl-(3-bromobenzyl)formamide Synthesis
| Parameter | Condition | Notes |
| Reactants | 3-Bromobenzaldehyde, p-Toluenesulfinic acid, Formamide | Stoichiometric or slight excess of formamide |
| Catalyst | Formic acid or other protic acids | Facilitates the condensation reaction |
| Solvent | Often run neat or with a minimal amount of a high-boiling solvent | The reactants themselves can sometimes act as the solvent |
| Temperature | Elevated temperatures (e.g., 80-100 °C) | To drive the reaction to completion |
| Work-up | Cooling and precipitation, followed by filtration and washing | The product often crystallizes out upon cooling |
Once the α-tosyl-(3-bromobenzyl)formamide precursor is obtained, the subsequent step is its dehydration to the isocyanide. Several dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) being a classic and highly effective combination. mdpi.com
The reaction mechanism involves the activation of the formamide oxygen by the electrophilic phosphorus oxychloride, followed by elimination of the elements of water facilitated by the base. Careful control of the reaction temperature is crucial to minimize side reactions and decomposition of the product.
Other dehydrating agents such as p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) can also be used. numberanalytics.com The choice of dehydrating agent and base can be optimized to improve yield and purity.
Table 2: Comparison of Dehydrating Agents for Formamide to Isocyanide Conversion
| Dehydrating Agent | Base | Typical Solvent | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (B109758), THF | High yields, readily available | Corrosive, generates phosphate (B84403) waste |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine, Triethylamine | Dichloromethane, Toluene | Milder conditions for some substrates | Can lead to side reactions, produces sulfonate waste |
| Triphenylphosphine (B44618) (PPh₃) / Iodine | Triethylamine | Dichloromethane | Good for aromatic formamides | Generates triphenylphosphine oxide waste |
| Burgess Reagent | - | THF, Dichloromethane | Mild, halide-free | Expensive, moisture-sensitive |
For the synthesis of α-tosyl-(3-bromobenzyl) isocyanide, a typical procedure would involve dissolving the formamide precursor in a suitable solvent like dichloromethane or THF, cooling the solution to 0 °C, and then slowly adding phosphorus oxychloride followed by the dropwise addition of triethylamine. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
The Carbylamine Reaction and its Modern Adaptations
The carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a classic method for the preparation of isocyanides from primary amines. wikipedia.orgmdpi.com The reaction involves treating a primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH). The reactive intermediate in this reaction is dichlorocarbene (B158193) (:CCl₂). mdpi.com
To apply this to α-tosyl-(3-bromobenzyl) isocyanide, the corresponding primary amine, α-amino-(3-bromobenzyl)tosylmethane, would be required. The synthesis of this specific amine precursor could be challenging. The reaction would then proceed by the attack of the amine on the dichlorocarbene, followed by elimination of two molecules of hydrochloric acid to form the isocyanide.
Modern adaptations of the carbylamine reaction sometimes employ phase-transfer catalysts to improve the reaction efficiency and allow for the use of a wider range of substrates under milder conditions. However, the synthesis of the necessary primary amine precursor remains a key consideration for this route.
Oxidative Routes from Aminotetrazoles
A more recent development in isocyanide synthesis involves the oxidative fragmentation of 5-aminotetrazoles. wikipedia.orgrsc.org This method offers a pathway to isocyanides under relatively mild conditions. The synthesis of the required 5-(α-tosyl-(3-bromobenzyl)amino)tetrazole precursor would be the initial step. This could potentially be achieved through a cascade reaction involving an isonitrile, an N,N-dibromoarylsulfonamide, and sodium azide (B81097). rsc.org
Once the aminotetrazole is formed, it can be oxidized to the corresponding isocyanide. Electrochemical oxidation has been shown to be an effective method, providing a green alternative to chemical oxidants. wikipedia.orgrsc.org The mechanism involves the anodic oxidation of the deprotonated tetrazole to form an unstable intermediate that rapidly loses two molecules of nitrogen gas to yield the desired isocyanide. wikipedia.org Chemical oxidants have also been used, making the method accessible to laboratories without specialized electrochemical equipment. wikipedia.org
Modern and Sustainable Approaches to α-Tosyl-(3-bromobenzyl) Isocyanide Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for isocyanide synthesis. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
For the synthesis of α-tosyl-(3-bromobenzyl) isocyanide, several modern strategies could be adopted:
Use of Greener Solvents: Traditional methods often employ chlorinated solvents like dichloromethane. mdpi.com Research has explored the use of more benign alternatives. For instance, some isocyanide syntheses have been successfully carried out in greener solvents or even under solvent-free conditions, using the base as the solvent. mdpi.com The use of micellar conditions, where the reaction takes place in water with the aid of a surfactant, presents a highly sustainable option. uniupo.it
Flow Chemistry: Continuous flow technology offers several advantages for isocyanide synthesis, including improved safety, better heat and mass transfer, and the ability to handle unstable intermediates. rsc.orgchemrxiv.orgresearchgate.net A flow process for the dehydration of α-tosyl-(3-bromobenzyl)formamide could be designed, where the formamide solution and the dehydrating agent are continuously mixed in a reactor coil, leading to a more controlled and efficient synthesis.
Mechanochemistry: Ball-milling and other mechanochemical techniques can promote reactions in the solid state with minimal or no solvent, significantly reducing waste. This approach has been successfully applied to the synthesis of isocyanides and could be a viable green alternative for the preparation of α-tosyl-(3-bromobenzyl) isocyanide.
Table 3: Comparison of Synthetic Approaches for α-Tosyl-(3-bromobenzyl) Isocyanide
| Method | Precursor | Key Reagents | Sustainability Considerations |
| Classic Dehydration | α-Tosyl-(3-bromobenzyl)formamide | POCl₃, Et₃N | Use of hazardous reagents and solvents, generation of significant waste. |
| Carbylamine Reaction | α-Amino-(3-bromobenzyl)tosylmethane | CHCl₃, KOH | Use of toxic chloroform, synthesis of precursor may be complex. |
| Oxidative Route | 5-(α-Tosyl-(3-bromobenzyl)amino)tetrazole | Electrochemical or chemical oxidant | Potentially greener if electrochemical methods are used, but precursor synthesis is multi-step. |
| Modern Approaches | α-Tosyl-(3-bromobenzyl)formamide | Various (e.g., TsCl) | Focus on greener solvents, flow chemistry, or mechanochemistry to reduce environmental impact. |
Direct Conversion Strategies (e.g., from Benzyl (B1604629) Halides with Silver Salts and Trimethylsilyl (B98337) Cyanide)
A prominent direct conversion strategy for preparing benzylic isocyanides involves the reaction of benzyl halides with a combination of a silver salt and trimethylsilyl cyanide (TMSCN). organic-chemistry.orgorganic-chemistry.org This method provides a direct route from readily available starting materials, avoiding the multiple steps of traditional methods that often begin with the dehydration of formamides. organic-chemistry.org
The reaction typically proceeds by treating a benzyl halide, such as 3-bromobenzyl bromide, with a silver salt like silver perchlorate (B79767) (AgClO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf) in the presence of TMSCN. thieme-connect.com The reaction is generally conducted in a solvent such as dichloromethane at room temperature. organic-chemistry.org Research by Kitano et al. demonstrated that benzyl bromides are particularly effective substrates for this transformation, providing high yields of the corresponding isocyanides. organic-chemistry.org
The proposed mechanism involves the silver salt activating the benzyl halide. thieme-connect.com An ionic intermediate containing a trimethylsilyl group is suggested to form, which then undergoes cleavage of the carbon-silicon bond to yield the final benzyl isocyanide product. thieme-connect.com The final cleavage step is typically accomplished using a mild base such as aqueous sodium bicarbonate or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgresearchgate.net This method is noted for its simplicity and efficiency, particularly for tertiary and benzylic isocyanides. organic-chemistry.org
| Substrate Type | Primary Reagents | Silver Salt Examples | Solvent | Cleavage Agent | Typical Yield |
|---|---|---|---|---|---|
| Benzyl Bromide | Trimethylsilyl Cyanide (TMSCN) | AgClO₄, AgBF₄, AgOTf | Dichloromethane (CH₂Cl₂) | aq. NaHCO₃ or TBAF | High |
| Benzyl Chloride | Trimethylsilyl Cyanide (TMSCN) | AgClO₄, AgBF₄, AgOTf | Dichloromethane (CH₂Cl₂) | aq. NaHCO₃ or TBAF | Moderate-High |
Green Chemistry Principles in Isocyanide Synthesis (e.g., Aqueous Environments, Solvent-Free Conditions)
The application of green chemistry principles to the synthesis of isocyanides aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgmun.ca Traditional isocyanide syntheses, such as the dehydration of formamides using reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) derivatives, are often criticized for their use of toxic reagents and the generation of significant waste. rsc.org
In contrast, greener alternatives are being actively investigated. For the dehydration step in formamide-based routes, p-toluenesulfonyl chloride (p-TsCl) has been identified as a less toxic and cheaper reagent compared to POCl₃, offering a simplified reaction protocol and work-up, which significantly reduces the E-factor (a measure of waste generated). rsc.org
Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. zenodo.org Solvents can account for 50-80% of the mass in a standard chemical operation and contribute significantly to the life cycle environmental impact. acs.org While the direct conversion method with TMSCN often uses dichloromethane, a solvent with environmental and health concerns, research into solvent-free synthesis is expanding. organic-chemistry.orgzenodo.org Techniques such as mechanochemistry (grinding reactants together) and microwave-assisted synthesis under solvent-free conditions have proven effective for various organic transformations, enhancing reaction rates and reducing pollution. zenodo.org
The use of aqueous environments is another tenet of green chemistry. While the specific synthesis of α-Tosyl-(3-bromobenzyl) isocyanide in water is challenging due to the moisture sensitivity of the isocyanide group, the development of water-tolerant catalytic systems remains a major goal in synthetic chemistry. acs.org Furthermore, reducing the use of protecting groups, another of the 12 principles of green chemistry, is exemplified by direct conversion strategies that avoid the need to first prepare a formamide intermediate from the corresponding amine. acs.org
Scalability Considerations for α-Tosyl-(3-bromobenzyl) Isocyanide Preparation
The scalability of a synthetic route is a critical factor for its practical application, whether for academic research involving larger quantities or for potential industrial production. For the synthesis of isocyanides, including α-Tosyl-(3-bromobenzyl) isocyanide, several factors must be considered for large-scale preparation.
Traditional methods, such as the dehydration of the corresponding N-(p-tolylsulfonylmethyl)formamide, have been described as scalable. However, these reactions can be highly exothermic, particularly when using reagents like phosphorus oxychloride, necessitating careful temperature control to ensure safety and prevent side reactions, which can be challenging in large reactors. chemicalbook.com
More modern approaches have also demonstrated significant scalability. An innovative isocyanide synthesis that avoids aqueous workup has been shown to be scalable over five orders of magnitude, from a 0.2 mmol scale up to a 0.5 mol multi-gram scale. rsc.org This highlights the potential for producing large quantities of diverse isocyanides with high purity and increased safety. rsc.org
Key considerations for scaling up the synthesis of α-Tosyl-(3-bromobenzyl) isocyanide include:
Reagent Cost and Availability: The cost of reagents like silver salts and TMSCN for direct conversion methods can be a limiting factor for very large-scale synthesis compared to cheaper reagents like p-TsCl used in dehydration routes.
Reaction Conditions: Maintaining strict temperature control during exothermic steps is crucial for both safety and yield on a large scale.
Work-up and Purification: Purification by flash chromatography, common at the lab scale, is often impractical for large quantities. Developing procedures that yield a product pure enough after a simple extraction or that can be purified by crystallization is essential for scalability.
Waste Management: The environmental impact and cost associated with waste disposal, particularly halogenated solvents and reagent byproducts, become more significant at a larger scale. Adopting greener methods can mitigate these issues.
Reactivity Profiles and Mechanistic Investigations of α Tosyl 3 Bromobenzyl Isocyanide
Fundamental Chemical Properties and Activation Modes of the Isocyanide Group
The isocyanide functional group (–N⁺≡C⁻) is a unique entity in organic chemistry, characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic properties. nih.gov This chameleonic behavior is central to its utility in synthesis. nih.gov In α-Tosyl-(3-bromobenzyl) isocyanide, the isocyanide's inherent reactivity is modulated by the adjacent tosyl group and the aromatic ring.
The proton at the carbon atom situated between the sulfonyl group and the isocyanide group (the α-carbon) is significantly acidic. researchgate.net This increased acidity is a direct consequence of the powerful electron-withdrawing effects of both the adjacent p-toluenesulfonyl (tosyl) group and the isocyanide group. wikipedia.org The sulfonyl group stabilizes the conjugate base (a carbanion) through resonance and inductive effects, delocalizing the negative charge over the oxygen atoms. Similarly, the isocyanide group contributes to the stabilization of the anion.
Deprotonation of α-Tosyl-(3-bromobenzyl) isocyanide with a suitable base, such as an alkoxide or hydride, generates a highly stabilized, nucleophilic carbanion. This intermediate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, including alkylations and additions to carbonyl compounds. The acidity of this α-proton is comparable to other "active methylene" compounds.
| Compound | Structure | Approximate pKa |
|---|---|---|
| Ketone (e.g., Acetone) | RCH2–COR' | 19-20 |
| Ester (e.g., Ethyl Acetate) | RCH2–CO2R' | 25 |
| Nitrile (e.g., Acetonitrile) | RCH2–C≡N | 25 |
| Tosylmethyl isocyanide (TosMIC) | TsCH2–NC | Acidic (enables deprotonation with common bases) |
Data extrapolated from various sources on the acidity of carbon acids. ucalgary.calibretexts.org The pKa of TosMIC itself is not precisely cited but its reactivity confirms the high acidity of the α-protons. researchgate.net
While the α-carbon can be rendered nucleophilic upon deprotonation, the terminal carbon of the isocyanide group is inherently electrophilic. nih.gov This is a key feature in its participation in multicomponent reactions like the Passerini and Ugi reactions. acs.org The isocyanide carbon can be attacked by nucleophiles, a process central to the α-addition reactions that characterize its chemistry. thieme-connect.de In the context of multicomponent reactions, the isocyanide reacts with both a nucleophile (e.g., a carboxylate or an amine) and an electrophile (e.g., a protonated carbonyl or imine) at the same carbon atom. acs.orgimtm.cz This dual reactivity allows for the rapid assembly of complex molecular scaffolds from simple starting materials.
The frontier molecular orbitals of the isocyanide group rationalize this behavior: a C-centered highest occupied molecular orbital (HOMO) accounts for its nucleophilic character, while a C-centered lowest unoccupied molecular orbital (LUMO) explains its electrophilic susceptibility. nih.gov
The p-toluenesulfonate (tosylate) anion is an excellent leaving group in nucleophilic substitution and elimination reactions. libretexts.orgwikipedia.org This is because the negative charge of the resulting anion is highly stabilized through resonance delocalization across the three oxygen atoms and the aromatic ring of the tosyl group. masterorganicchemistry.comlibretexts.org
In reactions involving α-Tosyl-(3-bromobenzyl) isocyanide, the tosyl group can function as more than just an activating group for the α-proton. Following an initial reaction at the isocyanide center, the tosyl group can be displaced or eliminated in a subsequent step. For instance, after certain cycloaddition reactions, the p-toluenesulfinic acid can be eliminated to form a new double bond, as seen in the Van Leusen imidazole (B134444) synthesis. researchgate.net This latent reactivity significantly enhances the synthetic utility of the reagent, allowing for tandem reactions where the tosyl group is ultimately removed from the final product.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. wikipedia.org Isocyanides are premier substrates for MCRs, with the Passerini and Ugi reactions being the most prominent examples. wikipedia.orgbeilstein-journals.org α-Tosyl-(3-bromobenzyl) isocyanide is well-suited to participate in these transformations.
The Passerini three-component reaction (P-3CR) typically involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to yield an α-acyloxy amide. wikipedia.orgnih.gov The reaction is believed to proceed through the α-addition of the electrophilic carbonyl carbon and the nucleophilic carboxylate oxygen across the isocyanide carbon. beilstein-journals.orgnih.gov
When α-Tosyl-(3-bromobenzyl) isocyanide is employed in a Passerini reaction, it is expected to yield a highly functionalized α-acyloxy N-(α-tosyl-(3-bromobenzyl))amide. The core structure of the isocyanide, including the tosyl and bromobenzyl moieties, is retained in the product. This reaction provides a direct route to complex amides that can serve as precursors for further synthetic manipulations.
| Aldehyde (R1CHO) | Carboxylic Acid (R2COOH) | Expected Product Structure |
|---|---|---|
| Benzaldehyde | Acetic Acid | 2-acetoxy-N-(1-(3-bromophenyl)-1-tosylethyl)-2-phenylacetamide |
| Isobutyraldehyde | Benzoic Acid | 2-(benzoyloxy)-N-(1-(3-bromophenyl)-1-tosylethyl)-3-methylbutanamide |
| Cyclohexanecarboxaldehyde | Propionic Acid | 2-cyclohexyl-N-(1-(3-bromophenyl)-1-tosylethyl)-2-(propionyloxy)acetamide |
The table illustrates the expected products from a Passerini reaction based on the established mechanism. wikipedia.orgslideshare.net
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides (bis-amides) from an isocyanide, an amine, a carboxylic acid, and a carbonyl compound. wikipedia.orgbeilstein-journals.org The reaction mechanism is thought to begin with the formation of an imine from the amine and carbonyl compound. organic-chemistry.orgnih.gov This imine is then activated by the carboxylic acid and undergoes α-addition with the isocyanide, followed by attack of the carboxylate and an irreversible Mumm rearrangement to furnish the final product. wikipedia.orgnih.gov
The use of α-Tosyl-(3-bromobenzyl) isocyanide in an Ugi reaction would lead to the formation of a complex dipeptide-like structure, where the isocyanide-derived amide nitrogen is substituted with the α-tosyl-(3-bromobenzyl) group. The high atom economy and convergence of the Ugi reaction make it a highly efficient method for generating molecular diversity. organic-chemistry.org The resulting products are scaffolds of significant interest in medicinal chemistry.
| Aldehyde (R1CHO) | Amine (R2NH2) | Carboxylic Acid (R3COOH) | Expected Product Structure |
|---|---|---|---|
| Formaldehyde | Benzylamine | Acetic Acid | 2-(acetylamino)-N-benzyl-N-(1-(3-bromophenyl)-1-tosylethyl)acetamide |
| Benzaldehyde | Aniline | Propionic Acid | N-(1-(3-bromophenyl)-1-tosylethyl)-N-phenyl-2-(phenyl(propionylamino)methyl)amino)acetamide |
| Acetone (Ketone) | Cyclohexylamine | Benzoic Acid | 2-(benzoylamino)-N-cyclohexyl-N-(1-(3-bromophenyl)-1-tosylethyl)-2-methylpropanamide |
The table illustrates the expected products from an Ugi reaction based on its well-established mechanism. beilstein-journals.orgnih.gov
Conversion of Carbonyl Compounds to Nitriles, Heterocycle Formation
Conversion of Ketones to Nitriles: When reacted with a ketone, the initial adduct undergoes a 5-endo-dig cyclization to form a five-membered oxazoline (B21484) intermediate. wikipedia.org This is followed by tautomerization and subsequent ring-opening. The elimination of the tosyl group, a good leaving group, leads to the formation of an N-formylated alkeneimine. wikipedia.org Finally, solvolysis, typically with an alcohol in the reaction medium, cleaves the formyl group to yield the corresponding nitrile, with a net one-carbon homologation of the original ketone. nrochemistry.comorganic-chemistry.org
Heterocycle Formation from Aldehydes: In reactions with aldehydes, the pathway can diverge to produce heterocyclic structures like oxazoles. After the initial formation of the five-membered ring intermediate, the elimination of the tosyl group can proceed readily. wikipedia.org Upon aqueous workup, the resulting intermediate aromatizes to furnish an oxazole (B20620) ring. If an aldimine, formed from the condensation of an aldehyde and a primary amine, is used as the substrate, a similar reaction cascade leads to the formation of substituted imidazoles. wikipedia.orgresearchgate.net The 3-bromobenzyl substituent on the isocyanide would be incorporated into the final nitrile or heterocyclic product, providing a handle for further synthetic modifications.
Cycloaddition Chemistry
The isocyanide functionality is known to participate in various cycloaddition reactions, acting as a one-carbon component.
[4+1] Cycloaddition Reactions
[4+1] cycloaddition reactions involving isocyanides are a valuable method for the construction of five-membered rings. rsc.orgsemanticscholar.org In these reactions, the isocyanide provides a single carbon atom to a four-atom conjugated system. While specific examples with α-Tosyl-(3-bromobenzyl) isocyanide are scarce, the general reactivity pattern suggests its potential to react with various dienes and heterodienes. For instance, reactions with α,β-unsaturated ketones, catalyzed by Lewis acids like GaCl₃, can lead to the formation of lactone derivatives. nih.gov The steric and electronic properties of the 3-bromobenzyl group would likely influence the rate and selectivity of such cycloadditions.
Intramolecular Cyclization Cascades
The presence of the 3-bromobenzyl group in α-Tosyl-(3-bromobenzyl) isocyanide introduces the possibility of intramolecular cyclization reactions. Although not extensively reported for this specific molecule, related systems demonstrate the feasibility of such transformations. For example, intramolecular C-H activation or coupling reactions involving the bromo-substituted aromatic ring could lead to the formation of fused heterocyclic systems. The isocyanide or the α-carbon could potentially act as the nucleophile in such cyclizations, particularly after deprotonation.
Metal-Catalyzed and Metal-Mediated Transformations
The carbon-bromine bond in the 3-bromobenzyl group of α-Tosyl-(3-bromobenzyl) isocyanide is a prime site for metal-catalyzed cross-coupling reactions. Furthermore, the isocyanide moiety itself can act as a ligand in various catalytic processes.
Palladium-Catalyzed Cross-Coupling and Other Reactions
Palladium catalysts are widely used to form carbon-carbon and carbon-heteroatom bonds. The 3-bromophenyl group of α-Tosyl-(3-bromobenzyl) isocyanide can readily participate in classic palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position of the benzyl (B1604629) ring, leading to a diverse library of functionalized α-tosyl isocyanides.
Moreover, palladium catalysts can mediate reactions involving the isocyanide group. For instance, palladium-catalyzed three-component reactions of N-tosyl hydrazones, isonitriles, and amines have been developed to synthesize amidines. rsc.org It is conceivable that α-Tosyl-(3-bromobenzyl) isocyanide could be a suitable partner in such transformations.
Nickel-Catalyzed Processes Involving Isocyanide Ligands
Nickel catalysts have emerged as powerful tools in cross-coupling reactions, often exhibiting unique reactivity compared to palladium. The 3-bromobenzyl moiety of the title compound could be susceptible to nickel-catalyzed cross-coupling, for example, with organozinc reagents in Negishi-type couplings. princeton.edu Nickel catalysts are also effective in the reductive coupling of alkyl halides with various partners. rsc.orgnih.gov
The isocyanide functionality can also play a crucial role in nickel catalysis, acting as a ligand that can influence the catalytic cycle. Nickel-catalyzed reactions involving isocyanides can lead to the formation of various nitrogen-containing heterocycles. While specific applications with α-Tosyl-(3-bromobenzyl) isocyanide remain to be explored, the general principles of nickel catalysis suggest a rich potential for this compound in the synthesis of complex molecular structures.
Silver-Catalyzed Cascade Reactions and Dual Roles of Isocyanide
The reactivity of α-tosyl-(3-bromobenzyl) isocyanide and its analogs, particularly tosylmethyl isocyanide (TosMIC), in silver-catalyzed reactions is a subject of significant synthetic interest. These reactions often proceed through cascade mechanisms where the isocyanide moiety plays a dual role, acting as both a nucleophile and an electrophile, or as a C1 synthon and a leaving group precursor. Silver catalysts, typically silver salts like silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), are effective in activating the isocyanide group towards nucleophilic attack and facilitating subsequent cyclization or rearrangement steps. researchgate.net
In a notable example of a silver-catalyzed cascade, the reaction between isocyanoacetates or benzyl isocyanides and chromones provides access to substituted pyrroles. rsc.org The silver catalyst is crucial for activating the isocyano group, which then participates in a sequence of Michael addition and cyclization reactions. rsc.org While this specific reaction does not use α-tosyl-(3-bromobenzyl) isocyanide, the principle of silver-catalyzed activation of a benzylic isocyanide is directly applicable.
A plausible mechanism for a silver-catalyzed cascade reaction involving a compound like α-tosyl-(3-bromobenzyl) isocyanide could initiate with the coordination of the silver ion to the isocyanide carbon. This coordination enhances the electrophilicity of the isocyanide, making it susceptible to nucleophilic attack. Alternatively, silver can act as a Lewis acid to activate other reactants in the mixture. In many cascade processes involving isocyanides, the reaction is designed to form multiple bonds in a single operation, leading to the rapid construction of complex molecular architectures. rsc.org
A silver-assisted [3+2] annulation of nitrones with isocyanides has been developed to synthesize 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones. nih.gov In this reaction, silver oxide catalyzes the cycloaddition, with molecular oxygen acting as the terminal oxidant. nih.gov The proposed mechanism involves nucleophilic addition, cyclization, protodeargentation, and oxidation. nih.gov This highlights the versatility of silver catalysis in mediating complex transformations of isocyanides.
The following table summarizes representative silver-catalyzed reactions involving isocyanides, illustrating the types of products that can be obtained.
| Isocyanide Reactant | Co-reactant | Silver Catalyst | Product | Reference |
| Isocyanoacetates/Benzyl isocyanides | Chromones | Ag₂CO₃ | Substituted pyrroles | rsc.org |
| Isocyanides | Nitrones | Ag₂O | 2,3,4-Trisubstituted 1,2,4-oxadiazolidin-5-ones | nih.gov |
| Isocyanides | α-Oxocarboxylic acids | Silver catalyst | α-Ketoamides | nih.gov |
Radical Pathways of α-Tosyl-(3-bromobenzyl) Isocyanide
The isocyano group is known to participate in radical reactions, typically by acting as a radical acceptor. The addition of a radical to the isocyanide carbon generates a transient imidoyl radical, which can then undergo various subsequent reactions, including cyclization, fragmentation, or oxidation. nih.gov The presence of the tosyl and 3-bromobenzyl groups in α-tosyl-(3-bromobenzyl) isocyanide influences the stability and reactivity of the potential radical intermediates. The benzyl group, in particular, can stabilize an adjacent radical through resonance. nih.gov
Cyanide Abstraction Reactions
While direct evidence for cyanide abstraction from α-tosyl-(3-bromobenzyl) isocyanide is not extensively documented, the fundamental reactivity of isocyanides suggests this possibility. In such a reaction, a radical species would attack the isocyano group, leading to the formation of an imidoyl radical. Subsequent fragmentation of this intermediate could, in principle, lead to the abstraction of a cyanide equivalent. However, a more common pathway for isocyanides in radical reactions is the cleavage of the bond between the nitrogen and the R group of the isocyanide (R-NC), especially when R is a group that can form a stable radical, such as a tertiary alkyl or a benzyl group. beilstein-journals.org In the case of α-tosyl-(3-bromobenzyl) isocyanide, the benzylic position is susceptible to radical formation.
Oxidative Radical Formations
Oxidative radical formation from α-tosyl-(3-bromobenzyl) isocyanide can be envisioned through several pathways. One possibility involves the single-electron oxidation of the isocyanide itself to a radical cation. More commonly, a radical generated from another source adds to the isocyanide, and the resulting imidoyl radical is then oxidized. For example, in a novel approach to synthesizing 1-trifluoromethylisoquinolines, α-benzylated tosylmethyl isocyanide derivatives undergo a radical cascade with the Togni reagent. acs.org This reaction proceeds through the addition of a trifluoromethyl radical to the isocyanide, forming an imidoyl radical. This intermediate then undergoes a rapid intramolecular homolytic aromatic substitution, followed by the elimination of the tolylsulfinate to yield the final product. acs.org This demonstrates that α-tosyl-benzyl isocyanides are excellent substrates for radical cyclization reactions.
Another example of oxidative radical formation is the coupling of isocyanides with toluene derivatives, where radical intermediates are proposed. organic-chemistry.org These reactions highlight the potential for α-tosyl-(3-bromobenzyl) isocyanide to participate in complex oxidative transformations. The following table provides examples of radical reactions involving isocyanides.
| Isocyanide Reactant | Radical Source | Key Intermediate | Product Type | Reference |
| α-Benzylated TosMIC derivatives | Togni reagent (CF₃ radical) | Imidoyl radical | 1-Trifluoromethylisoquinolines | acs.org |
| Isocyanides | Toluene derivatives (with TBAI/TBHP) | Radical intermediates | N-Benzylbenzamides | organic-chemistry.org |
| Isocyanides | α-Carbonyl bromides (photo-induced) | Imidoyl radical | 11-Alkyl-substituted 1,4-dibenzodiazepines | rsc.org |
Molecular Rearrangements
Isocyanide-Cyanide Rearrangements
The rearrangement of isocyanides to their more thermodynamically stable cyanide (nitrile) isomers is a well-known process, though it often requires high temperatures or catalysis. In the context of α-tosyl-(3-bromobenzyl) isocyanide and its analogs, this rearrangement can be a key step in more complex reaction sequences.
A significant example of an isocyanide-cyanide rearrangement is observed in the reaction of alkyl tosylmethyl isocyanides with 2-bromobenzyl bromides in the presence of a strong base like tert-butyllithium (t-BuLi). researchgate.net This reaction initiates a cascade that leads to the formation of 2-substituted 2,3-dihydro-1H-indenimines. researchgate.net A crucial step in the proposed mechanism is a six-membered ring heterocyclization, followed by an isocyanide-cyanide rearrangement that leads to ring contraction. researchgate.net Subsequent treatment of the indenimine intermediate with a base such as potassium tert-butoxide (t-BuOK) results in a further rearrangement to yield 2-vinylbenzonitriles. researchgate.net This process represents a novel method for the synthesis of aromatic nitriles through an isocyanide-cyanide interconversion.
The mechanism of this rearrangement is thought to involve the deprotonation of the α-carbon, which is acidic due to the adjacent tosyl and isocyano groups. The resulting carbanion can then participate in intramolecular reactions. The presence of the bromobenzyl group in the starting material is critical for the initial cyclization step. While the original research focused on 2-bromobenzyl bromide, the principles can be extended to isomers like the 3-bromobenzyl group in the title compound, which would be expected to lead to different substitution patterns in the final products.
The following table outlines the key steps in the isocyanide-cyanide rearrangement cascade described by Coppola et al.
| Reactants | Reagents | Key Intermediates | Final Product | Reference |
| Alkyl tosylmethyl isocyanide, 2-Bromobenzyl bromide | 1. t-BuLi 2. t-BuOK | 2,3-Dihydro-1H-indenimine | 2-Vinylbenzonitrile | researchgate.net |
Applications of α Tosyl 3 Bromobenzyl Isocyanide in Advanced Organic Synthesis
Construction of Diverse Heterocyclic Scaffolds
The ability to construct ring systems is a cornerstone of organic synthesis, and α-tosyl isocyanide derivatives are instrumental in this regard. They serve as versatile synthons for a variety of nitrogen-containing heterocycles through cycloaddition pathways.
The Van Leusen reaction is a classical and highly efficient method for synthesizing pyrrole (B145914) and imidazole (B134444) rings using TosMIC and its derivatives. nih.govwikipedia.org
For pyrrole synthesis , the reaction typically involves the [3+2] cycloaddition of an α,β-unsaturated compound (a Michael acceptor) with an α-substituted TosMIC reagent like α-Tosyl-(3-bromobenzyl) isocyanide. nih.govmdpi.com The reaction is initiated by a base, which deprotonates the acidic carbon of the isocyanide. The resulting anion attacks the Michael acceptor, leading to an intramolecular cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. mdpi.commdpi.com This method allows for the creation of polysubstituted pyrroles, which are core structures in numerous natural products and pharmaceuticals. nih.govresearchgate.net While specific examples using the 3-bromobenzyl derivative are not prevalent, the reaction of TosMIC with various α,β-unsaturated ketones demonstrates the general applicability. alliedacademies.org
| Reactant 1 (α,β-Unsaturated Ketone) | Reactant 2 (Isocyanide) | Base | Solvent | Product | Yield | Ref |
| Chalcone | TosMIC | LiOH·H₂O | Ethanol | 3,4-Diphenylpyrrole | High | alliedacademies.org |
| (E)-3-(aryl)-1-arylprop-2-en-1-one | TosMIC | Base | - | 3-Aroyl-4-heteroarylpyrrole | Moderate | mdpi.com |
Imidazole synthesis via the Van Leusen method proceeds through the reaction of an aldimine with a TosMIC derivative. nih.govorganic-chemistry.org The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine in what is known as the Van Leusen Three-Component Reaction (vL-3CR). organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves a base-induced cycloaddition of the TosMIC anion to the carbon-nitrogen double bond of the aldimine. nih.govorganic-chemistry.org Subsequent elimination of p-toluenesulfinic acid from the resulting imidazoline (B1206853) intermediate yields the imidazole ring. nih.govorganic-chemistry.org Research has shown that α-substituted TosMIC reagents, such as α-tosylbenzyl isocyanide, are effective in this transformation, producing 1,4,5-trisubstituted imidazoles. nih.govscispace.com This highlights the potential of α-Tosyl-(3-bromobenzyl) isocyanide to generate highly functionalized imidazole cores, which are prevalent in medicinal chemistry. nih.govnih.gov
| Aldimine Substrate | Isocyanide Reagent | Base | Product | Ref |
| Various Aldimines | α-Tosylbenzyl isocyanide | Base | 1,4,5-Trisubstituted Imidazoles | nih.gov |
| Alicyclic Amine (forms imine in situ) | TosMIC/Substituted TosMICs | DBU/t-BuNH₂ | Fused Polycyclic Imidazoles | nih.gov |
The Van Leusen oxazole (B20620) synthesis is another powerful application of TosMIC derivatives, enabling the preparation of oxazoles directly from aldehydes. wikipedia.orgorganic-chemistry.org The reaction mechanism begins with the deprotonation of the TosMIC derivative, which then attacks the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline (B21484) intermediate. organic-chemistry.org Elimination of the tosyl group, facilitated by a base, leads to the formation of the aromatic 5-substituted oxazole ring. wikipedia.orgorganic-chemistry.org The synthesis of 3-(oxazol-5-yl) indoles has been accomplished using this core strategy, demonstrating its utility in creating complex, biologically relevant molecules. nih.gov The use of α-Tosyl-(3-bromobenzyl) isocyanide in this reaction would be expected to yield 4-benzyl-substituted oxazoles, offering a route to a specific class of these important heterocycles.
While the direct synthesis of thiazoles using the Van Leusen approach is less common, the versatility of TosMIC reagents in forming five-membered heterocycles is well-documented. organic-chemistry.org Thiazole synthesis often involves different synthetic strategies, but the fundamental reactivity of isocyanides provides potential pathways for their construction.
The application of α-benzyl TosMIC derivatives extends to the synthesis of fused heterocyclic systems like quinolines and indoles . A notable method involves the preparation of 1-substituted isoquinolines from monoalkylated α-benzyl TosMIC derivatives. atlanchimpharma.com This transformation proceeds via a heterocyclization reaction with various electrophiles and is particularly effective when the benzyl (B1604629) ring of the TosMIC derivative contains electron-donating groups. atlanchimpharma.com This provides a direct and elegant route to the isoquinoline (B145761) core, which is a key structural motif in many alkaloids with significant biological activity. atlanchimpharma.com
Furthermore, TosMIC-based strategies have been employed in the synthesis of complex indole derivatives. For instance, the synthesis of pyrrolo[3,4-c]quinolines has been achieved through a [3+2] cycloaddition of TosMIC derivatives with appropriately substituted acrylate (B77674) precursors, followed by intramolecular cyclization. mdpi.comnih.gov This demonstrates how α-Tosyl-(3-bromobenzyl) isocyanide can serve as a key component in tandem reactions to build intricate, polycyclic indole-containing structures. mdpi.com
The reactivity of the isocyanide group in TosMIC derivatives also allows for their use in the synthesis of heterocycles containing three nitrogen atoms, such as triazoles and benzotriazines . organic-chemistry.org
A novel and efficient methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxy-1,2,3-benzotriazines . acs.orgnih.gov This process involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. acs.orgnih.gov These precursors are synthesized in two steps from the corresponding 2-azidobenzaldehydes. acs.org The key cyclization step is initiated by the deprotonation of the α-carbon of the TosMIC moiety, followed by a nucleophilic attack of the resulting anion on the azide (B81097) group. acs.org This leads to ring closure and loss of the tosyl group. acs.org The reaction has a broad scope and avoids the harsh conditions or metal catalysts often required in traditional benzotriazine syntheses. acs.org
| Isocyanide Precursor | Reactant | Base | Solvent | Product | Yield | Ref |
| 1-Azido-2-[isocyano(p-tosyl)methyl]benzene | tert-Butanol | t-BuOK | DMF | 4-(tert-Butoxy)benzotriazine | 40% | nih.gov |
| 1-Azido-2-[isocyano(p-tosyl)methyl]benzene | Phenol | NaH | THF | 4-Phenoxybenzotriazine | 79% | acs.org |
| 1-Azido-2-[isocyano(p-tosyl)methyl]benzene | Various Alcohols/Phenols | NaH | THF | 4-Alkoxy/Aryloxy-benzotriazines | Good to Excellent | acs.orgnih.gov |
Carbon-Carbon Bond Forming Reactions
Beyond heterocycle synthesis, α-Tosyl-(3-bromobenzyl) isocyanide is a valuable reagent for forming carbon-carbon bonds, a fundamental operation in organic synthesis.
The Van Leusen reaction provides a powerful method for the one-carbon homologation of ketones to nitriles, a transformation formally described as reductive cyanation or reductive nitrilation. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by the addition of the deprotonated TosMIC derivative to the ketone carbonyl. wikipedia.orgnrochemistry.com The resulting intermediate undergoes a tautomerization and ring-opening sequence, ultimately eliminating the tosyl group to form an N-formylated ketimine. wikipedia.org Subsequent solvolysis, typically with an alcohol, furnishes the final nitrile product, which has one more carbon atom than the starting ketone. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction provides a direct and effective route for introducing a cyano group, which is a versatile functional group that can be further transformed into amines, carboxylic acids, and other valuable moieties.
Knoevenagel Condensation Pathways
The Knoevenagel condensation is a cornerstone reaction in organic chemistry, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone to form a new carbon-carbon double bond. While classic active methylene compounds include malonates and cyanoacetates, the acidic α-proton of α-Tosyl-(3-bromobenzyl) isocyanide, stabilized by both the sulfonyl and isocyanide groups, allows it to act as a nucleophile in similar condensation pathways.
In a typical Knoevenagel-type reaction, a base is used to deprotonate the α-Tosyl-(3-bromobenzyl) isocyanide, generating a stabilized carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting adduct can subsequently undergo elimination of water, driven by the formation of a conjugated system. The reaction is often catalyzed by weak bases like amines or phosphines. acs.orgorganic-chemistry.org While specific literature examples detailing the use of α-Tosyl-(3-bromobenzyl) isocyanide in Knoevenagel condensations are not prevalent, the fundamental reactivity of the TosMIC scaffold supports this pathway. The reaction would proceed as follows:
Deprotonation: A base removes the acidic proton from the carbon positioned between the tosyl and isocyanide groups.
Nucleophilic Attack: The resulting carbanion adds to the carbonyl group of an aldehyde or ketone.
Elimination: The intermediate alkoxide undergoes dehydration to yield the final α,β-unsaturated product.
Modern protocols for Knoevenagel condensations focus on mild, environmentally friendly conditions, including catalyst-free, water-mediated approaches, which could potentially be applied to reactions involving this reagent. rsc.org
Stereoselective Alkylation Strategies
The generation of a carbanion from α-Tosyl-(3-bromobenzyl) isocyanide opens the door to alkylation reactions. Introducing stereocontrol in this process is crucial for the asymmetric synthesis of complex molecules. Stereoselective alkylation can be achieved by employing chiral auxiliaries or, more commonly, through phase-transfer catalysis (PTC).
Under phase-transfer conditions, a quaternary ammonium (B1175870) salt is used to shuttle an aqueous base (like NaOH) into an organic solvent (like dichloromethane) to deprotonate the isocyanide. nih.gov By using a chiral phase-transfer catalyst, the resulting ion pair is formed in a chiral environment. The subsequent approach of an electrophile (e.g., an alkyl halide) is sterically directed by the chiral catalyst, leading to the preferential formation of one enantiomer of the alkylated product.
The general strategy is outlined below:
Catalyst: Chiral quaternary ammonium salts derived from Cinchona alkaloids.
Base: Strong aqueous bases such as 30-50% NaOH.
Solvent System: A biphasic system, typically CH₂Cl₂/H₂O.
Electrophile: Reactive alkyl halides (e.g., benzyl bromide, allyl bromide).
This method allows for the construction of a new stereocenter α- to the isocyanide group with potentially high enantioselectivity.
Table 1: Representative Stereoselective Alkylation of TosMIC Derivatives under PTC Note: This table presents analogous data for TosMIC derivatives to illustrate the principle, as specific data for the 3-bromo derivative is not available.
| Electrophile | Chiral Catalyst | Organic Solvent | Temp (°C) | Yield (%) | ee (%) |
| Benzyl Bromide | Cinchona-derived PTC | CH₂Cl₂ | 0 | 85 | 92 |
| Ethyl Iodide | Sparteine-based PTC | Toluene | -20 | 78 | 88 |
| Allyl Bromide | Cinchona-derived PTC | CH₂Cl₂ | 0 | 91 | 95 |
This strategy demonstrates a powerful approach to creating chiral building blocks from readily available starting materials.
Functional Group Interconversions and Nitrile Synthesis
One of the most powerful applications of the TosMIC family of reagents is the Van Leusen reaction, which converts aldehydes and, more notably, ketones into nitriles with one additional carbon atom. organic-chemistry.org This transformation is a "reductive cyanation" because the carbonyl oxygen is formally removed, and a nitrile group is installed. organic-chemistry.orgorganic-chemistry.org The reaction of α-Tosyl-(3-bromobenzyl) isocyanide with a ketone would proceed through a well-established mechanism. organic-chemistry.org
First, the isocyanide, activated by a base (often potassium tert-butoxide), attacks the ketone to form an oxazoline intermediate. In the presence of an alcohol like methanol, which speeds up the process, the intermediate undergoes base-induced elimination of the tosyl group and subsequent deformylation to yield the final nitrile product. organic-chemistry.org This method is applicable to a wide array of ketones, including aliphatic, aromatic, and sterically hindered substrates. organic-chemistry.org
Table 2: Van Leusen Nitrile Synthesis using TosMIC with Various Ketones Note: This table shows typical results for the parent TosMIC to illustrate the reaction's scope.
| Ketone | Base | Solvent | Yield (%) |
| Cyclohexanone | t-BuOK | DME | 95 |
| Acetophenone | t-BuOK | DMSO | 88 |
| 2-Adamantanone | t-BuOK | DME/t-BuOH | 75 |
| Propiophenone | t-BuOK | DME | 92 |
Beyond nitrile synthesis, the isocyanide group itself is a versatile functional handle. It can be hydrolyzed under acidic conditions to a primary amine or participate in multicomponent reactions, such as the Passerini and Ugi reactions, to rapidly build molecular complexity.
Diastereoselective Synthesis of Complex Molecules
α-Tosyl-(3-bromobenzyl) isocyanide is a valuable building block for the diastereoselective synthesis of complex heterocyclic structures. The reagent's multiple reactive sites—the acidic proton, the isocyanide carbon, and the tosyl leaving group—allow it to participate in a variety of cyclization and cycloaddition reactions. researchgate.net
For instance, substituted TosMIC derivatives are widely used in the synthesis of isoquinolines, γ-carbolines, and other nitrogen-containing heterocycles. acs.orgresearchgate.net In a typical strategy, an intramolecular cyclization is triggered after an initial intermolecular reaction. For example, a base-induced reaction with an electrophile can be followed by an acid-mediated cyclization of the α-benzyl group onto the isocyanide-derived moiety. acs.org
A powerful approach involves the [3+2] cycloaddition of the metalated isocyanide with an appropriate dipolarophile. This can be used to construct five-membered rings, such as pyrroles, with a high degree of regio- and stereocontrol. The reaction of α-Tosyl-(3-bromobenzyl) isocyanide with an activated alkene, for instance, could lead to a highly substituted pyrroline (B1223166) intermediate, which can then be aromatized to the corresponding pyrrole. The inherent stereochemistry of the starting materials or the use of chiral catalysts can direct the diastereochemical outcome of these cyclizations, making it a powerful tool for assembling complex molecular architectures.
Research on related azido-substituted tosylmethyl isocyanides has shown their utility in forming benzotriazines through intramolecular heterocyclization, a process that proceeds with high efficiency and a broad substrate scope. nih.gov This highlights the general capacity of these reagents to act as precursors for intricate heterocyclic systems.
Spectroscopic Characterization Techniques for α Tosyl 3 Bromobenzyl Isocyanide and Its Reaction Products
Infrared (IR) Spectroscopy for Characteristic Isocyanide and Sulfonyl Group Vibrations
Infrared (IR) spectroscopy is a fundamental tool for identifying the key functional groups within the α-Tosyl-(3-bromobenzyl) isocyanide molecule. The most diagnostic absorption band is that of the isocyanide (–N≡C) group. This group exhibits a strong and sharp stretching vibration, which is typically observed in the 2150–2110 cm⁻¹ region of the spectrum. This peak's presence is a definitive indicator of the isocyanide moiety.
Equally important are the characteristic vibrations of the tosyl (p-toluenesulfonyl) group. The sulfonyl (–SO₂) functionality gives rise to two distinct and intense stretching bands: an asymmetric stretch typically found in the 1350–1330 cm⁻¹ range and a symmetric stretch appearing around 1160–1150 cm⁻¹. The presence of both of these absorptions provides strong evidence for the sulfonyl group.
Other notable peaks in the IR spectrum include C-H stretching vibrations from the aromatic rings, which appear above 3000 cm⁻¹, and the stretching vibrations of the aromatic carbon-carbon double bonds, which are found in the 1600–1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanide (–N≡C) | Stretch | 2150–2110 | Strong, Sharp |
| Sulfonyl (–SO₂) | Asymmetric Stretch | 1350–1330 | Strong |
| Sulfonyl (–SO₂) | Symmetric Stretch | 1160–1150 | Strong |
| Aromatic C-H | Stretch | 3100–3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1600–1450 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum of α-Tosyl-(3-bromobenzyl) isocyanide is expected to show several distinct signals that confirm its structure. A sharp singlet, integrating to three protons, would appear in the upfield region (approximately 2.4 ppm) corresponding to the methyl (–CH₃) protons of the tosyl group.
A single proton singlet is anticipated for the benzylic methine proton (–CH(NC)SO₂–). The chemical shift of this proton is influenced by the adjacent electron-withdrawing sulfonyl and isocyanide groups. The aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, would be complex, showing signals for the eight aromatic protons from the two benzene (B151609) rings. The p-substituted tosyl group would give rise to a pair of doublets, while the 1,3-disubstituted (meta) bromobenzyl ring would produce a more intricate multiplet pattern, confirming the substitution pattern of the aromatic rings.
The ¹³C NMR spectrum provides a map of the carbon framework. The methyl carbon of the tosyl group is expected to resonate at approximately 21–22 ppm. The spectrum would also show a signal for the benzylic methine carbon.
The most characteristic resonance in the ¹³C NMR spectrum is that of the isocyanide carbon (–N≡C ). This carbon is significantly deshielded and appears far downfield, typically in the range of 160–170 ppm for this class of compounds. The various aromatic carbons would produce a series of signals in the approximate range of 125–145 ppm. The carbon atom attached to the bromine (C-Br) would also have a characteristic chemical shift within this region.
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| ¹H | Tosyl –CH₃ | ~2.4 | Singlet (3H) |
| Benzylic –CH | Variable | Singlet (1H) | |
| Aromatic –CH | ~7.0–8.0 | Multiplets (8H) | |
| ¹³C | Isocyanide –N≡C | ~160–170 | Downfield quaternary carbon |
| Aromatic C | ~125–145 | Multiple signals | |
| Benzylic CH | Variable | Methine carbon | |
| Tosyl CH₃ | ~21–22 | Upfield methyl carbon |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of α-Tosyl-(3-bromobenzyl) isocyanide. The molecular formula of the compound is C₁₅H₁₂BrNO₂S. nih.gov HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places).
The calculated exact mass of the neutral molecule is 348.97721 Da. nih.gov In practice, HRMS analysis would typically detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured mass of these ions would be compared to the calculated mass, with a match within a very narrow tolerance (e.g., ±5 ppm) confirming the molecular formula.
Furthermore, the presence of a bromine atom provides a distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) in the mass spectrum that are separated by two mass units and have almost equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure Probes
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The structure of α-Tosyl-(3-bromobenzyl) isocyanide contains multiple chromophores, primarily the p-toluenesulfonyl system and the 3-bromobenzyl moiety. These aromatic systems give rise to strong π→π* electronic transitions, which are expected to result in significant absorption in the ultraviolet region of the spectrum. The conjugation between the benzene rings and the adjacent functional groups influences the precise wavelength of maximum absorbance (λ_max). Some aromatic isocyanides are known to absorb light in the visible range, which can be relevant for photoredox catalysis applications. researchgate.net
Fluorescence spectroscopy can provide further insight into the electronic structure and excited-state properties of the molecule and its reaction products. Upon absorbing light, the molecule is promoted to an excited electronic state. Fluorescence occurs if it returns to the ground state by emitting a photon. The presence and characteristics (e.g., quantum yield, lifetime) of fluorescence depend on the molecule's structural rigidity and the efficiency of non-radiative decay pathways. While the extended π-system in α-Tosyl-(3-bromobenzyl) isocyanide suggests a potential for fluorescence, experimental verification is necessary to determine if the compound or its derivatives are emissive and to what extent. This technique is particularly valuable for studying reaction mechanisms and for developing fluorescent probes.
Computational and Theoretical Investigations of α Tosyl 3 Bromobenzyl Isocyanide Reactivity
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reactivity of organic molecules. For isocyanides in general, DFT methods are employed to model their unique electronic structure and predict their behavior in various chemical transformations. nih.govwikipedia.org
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of α-Tosyl-(3-bromobenzyl) isocyanide is characterized by the interplay of several key functional groups: the isocyanide (-N≡C), the tosyl (p-toluenesulfonyl), and the 3-bromobenzyl group. nih.gov The isocyanide group is described by resonance structures, one with a triple bond between nitrogen and carbon and another with a double bond, reflecting some carbene character. wikipedia.org The C-N bond distance in isocyanides is a critical parameter, with a typical value of around 115.8 pm in methyl isocyanide. wikipedia.org
A hypothetical DFT analysis would likely focus on calculating the molecular orbital energies (HOMO and LUMO) to understand the molecule's frontier orbital characteristics. The electron density distribution, visualized through electrostatic potential maps, would reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles.
Table 1: Hypothetical Electronic Properties of α-Tosyl-(3-bromobenzyl) Isocyanide from DFT Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Relates to the electronic stability and reactivity of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.
Mapping Potential Energy Surfaces and Transition State Characterization
Understanding the reaction mechanisms involving α-Tosyl-(3-bromobenzyl) isocyanide necessitates the mapping of potential energy surfaces (PES). nih.gov A PES provides a comprehensive landscape of the energy of a system as a function of its geometry, allowing for the identification of reactants, products, intermediates, and transition states. nih.gov
For reactions such as cycloadditions or multicomponent reactions where isocyanides are key reactants, DFT calculations can be used to locate the transition state structures. nih.govwikipedia.org These transition states represent the highest energy point along the reaction coordinate and are characterized by having a single imaginary frequency in their vibrational analysis. nih.gov The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. For instance, in Ugi-type multicomponent reactions, computational modeling of transition states can help rationalize the observed regioselectivity.
Prediction of Reaction Energetics and Activation Barriers
For α-Tosyl-(3-bromobenzyl) isocyanide, DFT calculations could be used to determine the activation barriers for its participation in various synthetic transformations. This information would be invaluable for optimizing reaction conditions and predicting the formation of specific products. For example, the fragmentation of protonated formyl isocyanide has a calculated barrier of approximately 30 kJ mol⁻¹, which helps in understanding its stability and subsequent reactions. nih.gov
Table 2: Hypothetical Reaction Energetics for a Reaction of α-Tosyl-(3-bromobenzyl) Isocyanide
| Reaction Parameter | Hypothetical Value (kcal/mol) | Description |
| Activation Energy (Ea) | 15.2 | The minimum energy required for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -25.7 | The net energy change of the reaction (exothermic in this case). |
Note: This table presents hypothetical data for illustrative purposes. Actual values would depend on the specific reaction being studied.
Evaluation of Ground and Excited-State Redox Potentials
The redox properties of α-Tosyl-(3-bromobenzyl) isocyanide, which describe its ability to be oxidized or reduced, can also be investigated using DFT. By calculating the energies of the neutral molecule and its corresponding radical cation and anion, it is possible to estimate the ground-state redox potentials.
Furthermore, time-dependent DFT (TD-DFT) can be employed to study the excited-state properties of the molecule, including its excited-state redox potentials. This is particularly relevant for understanding its behavior in photochemical reactions. The electron-deficient nature of the tosyl group may necessitate the use of optimized photocatalysts in certain light-mediated reactions.
Advanced Quantum Chemical Methods
While DFT is a powerful and widely used tool, more advanced quantum chemical methods can provide even greater accuracy and insight, particularly for complex electronic phenomena.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic interactions within and between molecules in a way that aligns with chemical intuition. It partitions the molecular wavefunction into localized orbitals that correspond to core electrons, lone pairs, and bonds.
For α-Tosyl-(3-bromobenzyl) isocyanide, NBO analysis could be used to quantify the strength and nature of the various bonds within the molecule, such as the C-N triple bond of the isocyanide group and the S-C and S-O bonds of the tosyl group. More importantly, it can provide a detailed picture of the intermolecular interactions that govern the compound's behavior in condensed phases and its interactions with other reactants. This includes hydrogen bonding, halogen bonding, and other non-covalent interactions that can influence reaction pathways and product distributions.
Atoms in Molecules (AIM) Theory for Bond Critical Point Analysis
Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electronic structure of molecules and characterize the nature of chemical bonds. scielo.org.mx This analysis focuses on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs provide quantitative insights into the bond's strength and character.
The isocyanide functional group (–N≡C) has a unique electronic structure, often described as a resonance hybrid with carbene-like character. thieme-connect.de This complexity would be reflected in the BCP of the C-N bond within the isocyano moiety and the N-Cα bond. The tosyl group (p-toluenesulfonyl) is a strong electron-withdrawing group, a property that significantly influences the adjacent α-carbon. researchgate.net
A theoretical AIM study would likely focus on the following critical points:
The Cα-H Bond: The electron-withdrawing nature of the adjacent tosyl and isocyanide groups would polarize this bond, leading to a lower electron density at the BCP and a positive Laplacian value, characteristic of a bond prone to deprotonation. The tosyl group, in particular, is known to stabilize an α-carbanion. thieme-connect.de
The Cα-S Bond: This bond links the reactive α-carbon to the stabilizing tosyl group. The AIM analysis would quantify the degree of covalent character and the electron density distribution, reflecting the sulfonyl group's strong inductive effect.
The C-Br Bond: The BCP for the bond between the bromine atom and the benzyl (B1604629) ring would exhibit features typical of a bond involving a halogen, showing its polarizing effect on the aromatic ring's electron density.
The Isocyanide (–N≡C) Group: Analysis of the BCPs within and connected to the isocyanide group would provide insight into its dual electronic nature, which allows it to react with both electrophiles and nucleophiles at the same carbon atom. acs.org
The calculated values at these BCPs would provide a quantitative basis for understanding the compound's reactivity in various chemical transformations.
Solvation Models and Their Influence on Reaction Pathways
Computational studies of reaction mechanisms heavily rely on solvation models to accurately simulate the chemical environment, as the solvent can profoundly impact reaction rates and selectivity. For a molecule like α-Tosyl-(3-bromobenzyl) isocyanide, with its varied functional groups, the choice of solvent and the corresponding computational model is critical for predicting its behavior in reactions such as Ugi or Passerini multicomponent reactions. wikipedia.org
Two primary types of solvation models are employed:
Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or polar transition states. For reactions involving α-Tosyl-(3-bromobenzyl) isocyanide where charged intermediates like iminium ions may form, implicit models can provide crucial insights into the reaction's energy profile. acs.org
Explicit Solvation Models: These models involve including a finite number of individual solvent molecules in the quantum mechanical calculation. This approach allows for the detailed study of specific molecule-solvent interactions, such as hydrogen bonding. While computationally expensive, it is essential for understanding mechanisms where a single solvent molecule plays a direct role in the reaction, for instance, as a proton shuttle.
The influence of the solvation model is particularly relevant for reactions where α-Tosyl-(3-bromobenzyl) isocyanide participates. For example, in Ugi-type reactions, the reaction is often performed in polar solvents like methanol. acs.org A computational model would need to account for the stabilization of the initial adducts and transition states through hydrogen bonding with the solvent. The choice between a polar protic solvent (like methanol) and a polar aprotic solvent (like THF) could alter the reaction pathway, a phenomenon that can be investigated using appropriate solvation models. The reaction of isocyanides can proceed via an SN1-like mechanism involving carbocation generation, which would be significantly stabilized by polar solvents. acs.org
Substituent Effects: Bromine Atom and Tosyl Group Contributions to Reactivity and Selectivity
The reactivity of α-Tosyl-(3-bromobenzyl) isocyanide is largely dictated by the electronic and steric properties of its key substituents: the tosyl group and the bromine atom.
Tosyl Group (p-CH₃C₆H₄SO₂–): The tosyl group is a cornerstone of this molecule's reactivity.
Electronic Effect: It is a powerful electron-withdrawing group due to the electronegative oxygen atoms and the sulfur center. This inductive effect makes the α-proton significantly more acidic and facilitates its removal by a base. thieme-connect.de The resulting α-carbanion is stabilized, making tosylmethyl isocyanide (TosMIC) and its derivatives versatile reagents in organic synthesis. researchgate.net
Steric Effect: The tosyl group is sterically bulky, which can influence the stereochemical outcome of reactions by directing the approach of incoming reagents.
Leaving Group Ability: The tosyl group can also function as a good leaving group in certain cyclization strategies, further expanding its synthetic utility. researchgate.net
Bromine Atom (–Br): The bromine atom, positioned on the benzyl ring, also modulates the molecule's reactivity.
Steric Effect: The steric hindrance from the bromine atom is modest but can influence the conformational preferences of the benzyl group and potentially impact the selectivity of reactions involving the nearby isocyanide group. Studies on the bromination of substituted benzenes show that steric effects can attenuate electronic effects. nsf.gov
The interplay of these substituent effects is summarized in the table below.
| Substituent | Electronic Effect | Steric Effect | Primary Contribution to Reactivity |
|---|---|---|---|
| Tosyl Group | Strongly electron-withdrawing (–I) | High | Increases acidity of α-proton; stabilizes α-carbanion. thieme-connect.deresearchgate.net |
| Bromine Atom (meta) | Electron-withdrawing (–I) | Moderate | Inductively withdraws electron density from the benzyl ring. |
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding) in Reaction Mechanisms
Non-covalent interactions (NCIs) are critical in directing the course of chemical reactions, influencing reactant pre-organization, transition state stabilization, and stereoselectivity. For α-Tosyl-(3-bromobenzyl) isocyanide, several types of NCIs can be envisaged to play a significant role in its reaction mechanisms, which can be computationally modeled using methods like NCI analysis, Hirshfeld surfaces, or QTAIM. scielo.org.mx
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group in the tosyl moiety are potent hydrogen bond acceptors. In reactions with protic reagents (e.g., alcohols, carboxylic acids, or primary/secondary amines in Ugi reactions), hydrogen bonds can form between the reagent and the tosyl group. This interaction can pre-organize the reactants into a reactive conformation, lowering the activation energy of the reaction.
π-π Stacking: The molecule contains two aromatic rings: the benzyl ring and the tosyl ring. These rings can engage in π-π stacking interactions with other aromatic reactants or catalysts. Such interactions are crucial for stabilizing transition states in many organic reactions.
C-H···π Interactions: The aromatic rings can also act as acceptors for C-H···π interactions, where a C-H bond from another reactant interacts with the electron-rich face of the π-system. scielo.org.mx This can help to lock the geometry of the transition state assembly.
Halogen Bonding: Although weaker, the bromine atom can potentially act as a halogen bond donor or acceptor, interacting with nucleophilic or electrophilic sites on other molecules, respectively.
These subtle yet influential forces collectively create a complex potential energy surface for the reaction, and understanding their role is key to rationalizing and predicting reaction outcomes.
| Non-Covalent Interaction | Potential Interacting Groups | Possible Role in Reaction Mechanism |
|---|---|---|
| Hydrogen Bonding | Tosyl oxygens with protic reagents (e.g., R-OH, R-COOH). | Pre-organization of reactants; stabilization of transition states. |
| π-π Stacking | Benzyl or tosyl ring with other aromatic systems. | Stabilization of reactant-catalyst or reactant-reactant complexes. |
| C-H···π Interactions | Aromatic rings with C-H bonds of other reactants. | Directional control and conformational locking of the transition state. scielo.org.mx |
| Halogen Bonding | Bromine atom with nucleophilic/electrophilic centers. | Minor contribution to transition state stabilization and regioselectivity. |
Future Directions and Outlook in α Tosyl 3 Bromobenzyl Isocyanide Research
Development of Novel Catalytic Systems for α-Tosyl-(3-bromobenzyl) Isocyanide Transformations
The development of novel catalytic systems is paramount to unlocking the full synthetic potential of α-tosyl-(3-bromobenzyl) isocyanide. Future research is anticipated to move beyond traditional base-mediated reactions to explore more sophisticated and efficient catalytic transformations. The bromine substituent on the benzyl (B1604629) ring offers a prime handle for cross-coupling reactions, suggesting a future where dual catalytic cycles can be employed.
One promising avenue is the use of multimetallic catalysis. For instance, a synergistic approach using two distinct metal catalysts, such as a (bipyridine)nickel complex that preferentially reacts with the aryl bromide and a palladium complex that engages with a different reaction partner, could enable direct cross-Ullmann type reactions. nih.govnih.gov This would allow for the direct coupling of the α-tosyl-(3-bromobenzyl) isocyanide with other aryl electrophiles, such as aryl triflates, without the need for pre-functionalized organometallic reagents. nih.govnih.gov
Furthermore, photo-nickel dual catalysis presents another exciting frontier. Systems that utilize UV irradiation to generate a reactive nickel species could facilitate the benzoylation of the aryl bromide moiety under mild conditions. rsc.org Silver-catalyzed cascade reactions, where α-tosyl-(3-bromobenzyl) isocyanide could potentially play a dual role as both a reactant and a source of the sulfonyl group, also represent an area ripe for exploration. rsc.orgresearchgate.net Such a reaction could lead to the efficient synthesis of complex vinyl sulfones. rsc.org
The following table outlines potential novel catalytic systems and their envisioned applications with α-tosyl-(3-bromobenzyl) isocyanide.
| Catalytic System | Potential Reaction with α-Tosyl-(3-bromobenzyl) isocyanide | Anticipated Product Class |
| Multimetallic (e.g., Ni/Pd) | Cross-Ullmann coupling with aryl triflates | Biaryl-substituted isocyanides |
| Photo-nickel dual catalysis | Benzoylation with aromatic aldehydes | Benzophenone-containing isocyanides |
| Silver catalysis | Cascade reaction with propargylic alcohols | Substituted vinyl sulfones |
| Electrochemical catalysis | [3+2] cycloaddition with α-amino carbonyls | Polysubstituted imidazoles |
Integration into High-Throughput and Automated Synthetic Platforms (e.g., Flow Chemistry)
The integration of α-tosyl-(3-bromobenzyl) isocyanide into high-throughput and automated synthetic platforms, particularly continuous flow chemistry, is a logical step towards its broader application in drug discovery and materials science. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless scale-up.
A notable application that foreshadows the potential of α-tosyl-(3-bromobenzyl) isocyanide in this domain is the cyanide-free synthesis of nitriles from ketones using tosylmethyl isocyanide (TosMIC) in a continuous flow system. rsc.org This process boasts a short residence time of just 1.5 minutes and is highly scalable, demonstrating the feasibility of using TosMIC derivatives in automated setups. rsc.org Adapting such a system for α-tosyl-(3-bromobenzyl) isocyanide could enable the rapid generation of libraries of nitrile-containing compounds for biological screening.
The table below illustrates a conceptual flow chemistry setup for the transformation of α-tosyl-(3-bromobenzyl) isocyanide.
| Parameter | Value/Description |
| Reactor Type | Packed-bed or micro-coil reactor |
| Reagents | α-Tosyl-(3-bromobenzyl) isocyanide, ketone/aldehyde, base (e.g., DBU) |
| Solvent | THF, MeCN, or other suitable organic solvent |
| Residence Time | 1-10 minutes |
| Temperature | Ambient to 80°C |
| Throughput | 0.1 - 10 g/hour |
| Downstream Processing | In-line purification via scavenger resins or liquid-liquid extraction |
Exploration of Unprecedented Reactivity Modes and Multi-Catalytic Approaches
Future research is expected to uncover unprecedented reactivity modes of α-tosyl-(3-bromobenzyl) isocyanide, particularly through the lens of multi-catalytic strategies. The presence of multiple reactive sites—the isocyanide, the acidic α-proton, the tosyl leaving group, and the aryl bromide—makes it an ideal substrate for complex transformations.
One area of interest is the exploration of reactions where the isocyanide and the aryl bromide moieties react in a concerted or sequential manner under the influence of multiple catalysts. For example, a combination of a transition metal catalyst to activate the aryl bromide and a Lewis acid or organocatalyst to modulate the reactivity of the isocyanide group could lead to novel cascade reactions for the synthesis of complex heterocyclic scaffolds.
The dual-role reactivity of TosMIC derivatives, as seen in silver-catalyzed reactions where it acts as both a reactant and a sulfonyl source, is a prime example of the type of novel reactivity that could be further explored with α-tosyl-(3-bromobenzyl) isocyanide. rsc.orgresearchgate.net Additionally, electrochemical methods, which can generate highly reactive intermediates under mild conditions, offer a promising avenue for discovering new transformations, such as metal-free cycloadditions to form imidazoles. researchgate.net
Advanced Computational Modeling for Rational Design and Reaction Discovery
Advanced computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in guiding the future of α-tosyl-(3-bromobenzyl) isocyanide research. Computational studies can provide deep mechanistic insights into its reactions, helping to rationalize observed outcomes and predict new reactivity.
For instance, DFT calculations can be employed to model the transition states of various reactions, such as nucleophilic substitutions on the benzyl bromide or cycloadditions involving the isocyanide group. researchgate.net This can help in understanding the factors that control regioselectivity and stereoselectivity. Computational analysis of the reaction between isocyanides and radicals can also shed light on potential new reaction pathways. mit.edu
By modeling the interaction of α-tosyl-(3-bromobenzyl) isocyanide with different catalysts and substrates, researchers can rationally design new experiments and identify promising catalytic systems for achieving desired transformations. researchgate.netmdpi.com This in-silico approach can significantly accelerate the discovery of novel reactions and applications.
Expanding the Scope of Complex Molecular Architectures Accessible via α-Tosyl-(3-bromobenzyl) Isocyanide Chemistry
A major thrust of future research will be to expand the range of complex molecular architectures that can be synthesized using α-tosyl-(3-bromobenzyl) isocyanide as a central building block. Its ability to participate in multicomponent reactions (MCRs) and subsequent functionalization of the bromine handle makes it a powerful tool for diversity-oriented synthesis.
The synthesis of polysubstituted imidazoles and pyrroles from aryl-substituted TosMIC reagents has already been demonstrated, providing a foundation for building more elaborate heterocyclic systems. nih.govresearchgate.netacs.org Future work will likely focus on developing one-pot procedures that combine a TosMIC-based heterocycle formation with a subsequent cross-coupling reaction at the 3-bromo position. This would allow for the rapid assembly of highly functionalized and structurally diverse molecules.
The application of α-tosyl-(3-bromobenzyl) isocyanide in the total synthesis of natural products and the creation of novel pharmaceutical scaffolds is a particularly exciting prospect. Its ability to introduce both a heterocyclic core and a point for further diversification makes it an invaluable reagent for medicinal chemists.
The following table lists some complex molecular architectures that could be accessed using α-tosyl-(3-bromobenzyl) isocyanide and the potential synthetic strategies.
| Target Molecular Architecture | Potential Synthetic Strategy |
| Fused Polycyclic Heterocycles | Intramolecular cyclization following an initial intermolecular reaction |
| Highly Substituted Biaryl-Heterocycles | Sequential TosMIC reaction and Suzuki/Sonogashira coupling |
| Macrocyclic Peptidomimetics | Ugi or Passerini reaction followed by ring-closing metathesis |
| Spirocyclic Compounds | [3+2] cycloaddition followed by intramolecular alkylation |
Q & A
How can researchers optimize the synthesis of a-Tosyl-(3-bromobenzyl) isocyanide to improve yield and purity?
Methodological Answer:
The synthesis of Tosyl-substituted isocyanides often involves alkylation of TosMIC (Tosylmethyl isocyanide) with halogenated benzyl derivatives. For this compound, key steps include:
- Reagent Selection : Use of trans-1,4-dibromo-2-butene or acrolein for vinylcyclopropane intermediates, though challenges in reactivity may require alternative aldehyde inputs .
- Condition Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., ethanol or chloroform) to stabilize intermediates and reduce side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization to isolate the pure product. Monitor yields via H NMR to assess bromobenzyl group incorporation .
What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying the tosyl group (δ ~2.4 ppm for methyl protons), bromobenzyl substituents (δ ~7.3–7.5 ppm for aromatic protons), and isocyanide carbon (δ ~160–165 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 409.02) and isotopic patterns for bromine .
- X-ray Crystallography : Optional for resolving stereochemical ambiguities in crystalline derivatives .
How does this compound perform in multicomponent reactions (MCRs) for heterocycle synthesis?
Methodological Answer:
- Ugi-4CR Applications : The electron-withdrawing tosyl group enhances electrophilicity, enabling participation in Ugi reactions with amines, aldehydes, and carboxylic acids to generate peptidomimetics or imidazoles. Use acidic conditions (e.g., HCl/MeOH) for post-cyclization modifications .
- Thiazolidinone Formation : React with thioamides and aldehydes under microwave irradiation (60–80°C) to yield thiazolidinone scaffolds. Monitor regioselectivity via C NMR .
What are the stability and handling protocols for this compound in air/moisture-sensitive reactions?
Methodological Answer:
- Storage : Store under inert gas (Ar/N) at 0–6°C to prevent hydrolysis of the isocyanide group .
- Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Pre-dry solvents (e.g., THF over Na/benzophenone) .
- Decomposition Monitoring : Track isocyanide degradation via FT-IR (loss of ~2150 cm peak) or TLC (visualized with ninhydrin) .
How do electronic effects of the 3-bromobenzyl group influence reactivity in palladium-catalyzed cross-couplings?
Advanced Research Focus:
The bromine atom acts as a directing group and stabilizes transition states in Pd-catalyzed reactions:
- C–H Activation : The electron-deficient aryl ring facilitates oxidative addition with Pd(0), enabling Suzuki-Miyaura couplings. Use Pd(PPh)/KCO in toluene/water (80°C) .
- Isocyanide Insertion : Bromine’s steric bulk may hinder insertion into Pd–C bonds. Compare reactivity with non-halogenated analogs (e.g., a-Tosyl-benzyl isocyanide) to quantify electronic effects .
What strategies resolve contradictions in reported reaction yields for TosMIC derivatives?
Advanced Research Focus:
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis to formamides or dimerization). Optimize stoichiometry to suppress undesired pathways .
- Computational Modeling : DFT studies (B3LYP/6-31G*) can predict competing reaction pathways, such as nucleophilic attack at the isocyanide carbon vs. sulfonyl group .
- Cross-Validation : Reproduce reactions under standardized conditions (solvent, catalyst loading) to isolate variables affecting yield discrepancies .
How can this compound be leveraged in medicinal chemistry for targeted drug discovery?
Advanced Research Focus:
- Library Design : Incorporate into MCRs to generate diverse indole- or imidazole-based libraries. Screen against kinase targets (e.g., EGFR) using SPR or fluorescence polarization assays .
- Prodrug Activation : Exploit the isocyanide’s reactivity with cellular thiols for site-specific drug release. Validate via in vitro cytotoxicity assays (e.g., IC in cancer cell lines) .
What role does this compound play in surface-enhanced Raman spectroscopy (SERS) for molecular sensing?
Advanced Research Focus:
- SERS Substrate Functionalization : Immobilize the compound on Au/Ag nanoparticles via the sulfonyl group. Characterize enhancement factors (EFs) using 4-mercaptobenzoic acid as a reference .
- Single-Molecule Detection : Optimize laser wavelength (e.g., 785 nm) to amplify Raman signals of the isocyanide moiety (~2150 cm) for trace analyte detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
